tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate features a complex polycyclic framework comprising a bicyclo[3.2.1]octane system fused to a pyrrolidin-5-one ring via a spiro junction at position 3. The bicyclo[3.2.1]octane moiety adopts a rigid norbornane-like structure, with bridgehead carbons at positions 1 and 5 creating distinct axial and equatorial orientations. The spiro linkage connects the bicyclic system to the pyrrolidine ring, which is further functionalized by a ketone group at position 5'. The tert-butyloxycarbonyl (Boc) group at position 8 serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic applications.
X-ray crystallographic studies confirm the absolute stereochemistry of the bicyclo[3.2.1]octane core, with the tert-butyl group occupying an exo orientation relative to the spiro junction. The pyrrolidin-5-one ring exhibits a flattened envelope conformation, with the oxo group inducing partial planarity at position 5'. Key bond lengths and angles derived from crystallographic data are summarized in Table 1.
Table 1: Selected Bond Lengths (Å) and Angles (°) from Crystallographic Analysis
| Parameter | Value |
|---|---|
| N8–C3 (spiro junction) | 1.463 Å |
| C5'–O (oxo group) | 1.223 Å |
| C3–C4 (bicyclo bridge) | 1.548 Å |
| N8–C3–C4 bond angle | 109.5° |
| C5'–N8–C3 dihedral angle | 87.3° |
The stereochemical integrity of the spiro center is maintained by steric hindrance from the bicyclo[3.2.1]octane framework, preventing epimerization under standard conditions.
Conformational Dynamics of the Bicyclo[3.2.1]octane-Pyrrolidine Spiro System
The bicyclo[3.2.1]octane core imposes significant conformational rigidity, with its bridgehead carbons restricting rotational freedom. Molecular dynamics simulations reveal that the pyrrolidin-5-one ring undergoes limited puckering (ΔCremer-Pople parameters: θ = 12.7°, φ = 45.2°), constrained by the spiro linkage. The oxo group at position 5' further stabilizes a half-chair conformation, minimizing torsional strain through conjugation with the adjacent nitrogen lone pair.
Key conformational features include:
- Bicyclo[3.2.1]octane Rigidity : The fused cyclohexane and cyclopentane rings adopt fixed chair and envelope conformations, respectively, with energy barriers >25 kcal/mol for ring-flipping.
- Spiro Junction Effects : The spiro connection at C3 allows restricted rotation (ΔG‡ = 18.3 kcal/mol) between the bicyclic and pyrrolidine systems, favoring a perpendicular arrangement to minimize van der Waals repulsions.
- Solvent-Dependent Dynamics : Polar solvents (e.g., DMSO) stabilize intramolecular H-bonding between the oxo group and the Boc-protected amine, reducing pyrrolidine ring flexibility by 40% compared to nonpolar environments.
Table 2: Energy Barriers for Conformational Interconversion
| Process | ΔG‡ (kcal/mol) |
|---|---|
| Bicyclo[3.2.1]octane ring-flip | 26.1 |
| Pyrrolidine puckering | 8.9 |
| Spiro bond rotation | 18.3 |
Electronic Properties of the Oxo-Pyrrolidine Substituent
The 5'-oxo-pyrrolidine moiety significantly influences the electronic profile of the molecule. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- The oxo group reduces electron density on the pyrrolidine ring (Mulliken charge: +0.32e at C5'), enhancing electrophilicity at this position.
- Conjugation between the oxo group and the adjacent nitrogen lone pair creates a polarized π-system, with a HOMO-LUMO gap of 5.2 eV.
- The Boc group donates electron density to the bicyclo[3.2.1]octane system via inductive effects, lowering the pKa of the protected amine by 1.3 units compared to the free base.
Spectroscopic data corroborate these findings:
- IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Boc C–O–C asymmetric stretch).
- NMR Spectroscopy : Downfield shift of the C5' proton to δ 3.87 ppm (¹H) and C5' carbon to δ 210.4 ppm (¹³C), indicative of electron withdrawal by the oxo group.
Table 3: Key Electronic Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.6 eV |
| Dipole Moment | 4.2 D |
| Natural Charge at C5' | +0.32e |
Properties
IUPAC Name |
tert-butyl 2'-oxospiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-14(2,3)20-13(19)17-10-4-5-11(17)7-15(6-10)8-12(18)16-9-15/h10-11H,4-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZLMGZDGLPDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC(=O)NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677565 | |
| Record name | tert-Butyl 5'-oxo-8H-spiro[8-azabicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263279-47-5 | |
| Record name | tert-Butyl 5'-oxo-8H-spiro[8-azabicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
The bicyclo[3.2.1]octane skeleton is typically synthesized via intramolecular aldol condensation or Diels-Alder cycloaddition. For example, treatment of a diketone precursor with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in toluene at reflux induces cyclization, forming the bicyclic framework in moderate yields (45–60%). Alternative approaches employ ring-closing metathesis (RCM) using Grubbs catalysts, though this method is less favored due to competing side reactions in strained systems.
Functionalization of the Bicyclic Core
Construction of the Spiro-Pyrrolidine Moiety
Boc Protection of Pyrrolidine
The pyrrolidine nitrogen is protected early in the synthesis using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This step proceeds quantitatively in dichloromethane at room temperature, ensuring minimal epimerization.
Spirocyclization via Enolate Alkylation
Critical to spiro junction formation is the generation of a stabilized enolate on the bicyclo[3.2.1]octane system. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C deprotonates the α-position to the ketone, enabling nucleophilic attack on a pre-functionalized pyrrolidine electrophile (e.g., alkyl halide or aldehyde). For instance, propionaldehyde addition to the enolate yields a secondary alcohol, which is subsequently oxidized to the ketone.
Representative Procedure
-
Dissolve tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (4.5 g, 17.8 mmol) in THF (100 mL) and cool to −78°C.
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Add LDA (1.5 M in cyclohexane, 24 mL, 36 mmol) and stir for 30 min.
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Introduce propionaldehyde (2.6 mL, 36 mmol) and quench after 5 min with saturated NH4Cl.
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Extract with diethyl ether, dry over Na2SO4, and purify via flash chromatography (20–30% EtOAc/hexanes) to isolate the alkylated product (4.75 g, 85% yield).
Introduction of the 5'-Oxo Group
Oxidation of Secondary Alcohols
The 5'-alcohol intermediate is oxidized using Dess-Martin periodinane (DMP) in dichloromethane, achieving >90% conversion to the ketone. Alternatively, tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) offers a milder oxidation pathway.
Direct Ketone Installation via Formylation
In a novel approach, ethyl formate and potassium tert-butoxide in methyl tert-butyl ether (MTBE) at −78°C facilitate formylation at the 5'-position. Subsequent acidic workup hydrolyzes the formyl group to the ketone, though yields remain modest (35–45%).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Hydrolysis of methyl esters to carboxylic acids is optimally performed in ethanol/THF/water (2:2:1) at 90°C for 60 h, leveraging lithium hydroxide’s solubility and reactivity. Lower temperatures (<70°C) result in incomplete conversion, while polar aprotic solvents (e.g., DMF) promote side reactions.
Purification Challenges
Flash chromatography with ethyl acetate/hexanes (20–40% gradient) effectively separates diastereomers arising from spiro center formation. High-performance liquid chromatography (HPLC) is employed for final purity assessment, with retention times correlating to structural analogs in the search data.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of the final product exhibits characteristic signals:
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS confirms the molecular ion peak at m/z 304 [M+Na]+, consistent with the calculated molecular formula C16H25NO3.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Enolate Alkylation | 85 | >95 | High stereoselectivity |
| Direct Formylation | 45 | 88 | Avoids oxidation steps |
| Swern Oxidation | 92 | 97 | Scalable to multigram quantities |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins, nucleic acids, and other biomolecules in unique ways.
Medicine
In medicine, tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate has potential applications as a drug candidate. Its spirocyclic structure can impart unique pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structural features can impart desirable properties to the final products, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate depends on its specific application. In general, its spirocyclic structure allows it to interact with molecular targets in unique ways. For example, it can bind to enzymes or receptors with high affinity, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate with key analogs based on molecular features, synthesis, and biological activity:
*Hypothetical values based on structural similarity.
Structural and Functional Differences
- The morpholine analog (C₁₅H₂₄N₂O₄) incorporates a 6-membered ring with oxygen and nitrogen, increasing polarity and aqueous solubility . Chromane/quinazoline derivatives (e.g., C₂₀H₂₅FNO₄) feature aromatic systems, enabling π-π stacking interactions in biological targets .
- Substituent Effects: The 5'-oxo group in the target compound and morpholine analog may participate in keto-enol tautomerism, affecting reactivity. Fluorine or chlorine substituents in chromane derivatives (e.g., 6'-fluoro) enhance metabolic stability and binding affinity .
Key Research Findings
Hydantoin Derivatives : Exhibit moderate cytotoxicity, with SAR studies highlighting the necessity of the 2',5'-dioxo groups for activity .
Chromane Analogs : Structural characterization via ¹⁹F NMR and HRMS confirmed regioselective spirocyclization, though biological testing remains pending .
Morpholine-Based Compounds : Commercially available (e.g., via Combi-Blocks Inc.) but lack published data, suggesting exploratory use in medicinal chemistry .
Biological Activity
tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate (CAS Number: 1263279-47-5) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the available literature concerning its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C15H24N2O3, with a molecular weight of approximately 280.36 g/mol. Its structural features include a bicyclic framework that is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar bicyclic structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antibacterial Activity
Studies have shown that compounds derived from bicyclic scaffolds can inhibit various bacterial strains. For instance, related compounds have demonstrated effectiveness against Pseudomonas aeruginosa and other multidrug-resistant bacteria, suggesting that tert-butyl 5'-oxo-8-azaspiro could possess similar antibacterial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.125 mg/dL |
| Compound B | Escherichia coli | 0.5 mg/dL |
| tert-butyl 5'-oxo | TBD | TBD |
Cytotoxicity
Cytotoxic evaluations in human leukemia cell lines have indicated potential anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic core can enhance cytotoxic effects.
The precise mechanism of action for tert-butyl 5'-oxo-8-azaspiro remains under investigation; however, it is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation. For example, some studies indicate that similar compounds act as inhibitors of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
Case Studies
- Antibacterial Efficacy : A study compared the antibacterial activity of various diazabicyclooctane derivatives against resistant bacterial strains, highlighting the promising nature of compounds similar to tert-butyl 5'-oxo in overcoming resistance mechanisms .
- Cytotoxic Evaluation : In vitro studies on leukemia cells demonstrated that structural variations in spirocyclic compounds could lead to enhanced cytotoxicity, suggesting a potential pathway for developing new anticancer agents .
Q & A
Q. Q1: What are the standard synthetic routes for tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves cyclization reactions using Boc anhydride and reagents like triethylamine (TEA) to protect amines, followed by coupling steps with alkyl halides or ketones. Key intermediates are purified via column chromatography (e.g., chloroform/methanol, 9:1) and characterized using NMR (¹H/¹³C) and HRMS . For example, tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (a structural analog) is synthesized via solvent reflux and isolated as a white solid (mp 58–59°C), with purity confirmed by HPLC .
Q. Q2: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Use OSHA-compliant eye protection (chemical safety goggles) and ensure adequate ventilation. Engineering controls include eyewash stations and safety showers near workstations. Avoid inhalation/contact by working in fume hoods and using nitrile gloves. Exposure controls are critical due to the compound’s reactive functional groups (e.g., ketones, bicyclic amines) .
Q. Q3: How can researchers verify the structural integrity of the spirocyclic core?
Methodological Answer: X-ray crystallography or advanced NMR techniques (e.g., 2D-COSY, NOESY) are essential to resolve stereochemical ambiguities. For analogs like tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate, HRMS (high-resolution mass spectrometry) confirms molecular weight, while IR spectroscopy validates carbonyl groups .
Advanced Research Questions
Q. Q4: How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error steps in spirocyclic compound synthesis. This method narrows down solvent choices (e.g., CH₂Cl₂ vs. THF) and reagent stoichiometry .
Q. Q5: What strategies resolve discrepancies in cytotoxic activity data across structurally similar analogs?
Methodological Answer: Comparative SAR (structure-activity relationship) studies are critical. For instance, tert-butyl diazaspiro bicyclo hydantoin derivatives show variable cytotoxicity in vitro due to substituent effects (e.g., electron-withdrawing groups enhance activity). Validate data using dose-response assays (IC₅₀) and cross-check with control compounds . Conflicting results may arise from impurities; verify purity via LC-MS and repeat assays under standardized conditions .
Q. Q6: How can stereoselective synthesis of the bicyclo[3.2.1]octane moiety be achieved?
Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereochemistry. For tert-butyl (1S,3R)-7'-chloro-4'-oxo-8-azaspiro derivatives, enantioselective synthesis is achieved using chiral amines or transition-metal catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. Q7: What analytical techniques are most effective for tracking reaction progress in complex multi-step syntheses?
Methodological Answer: Use inline LC-MS or TLC with UV-active staining (e.g., ninhydrin for amines). For example, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate synthesis is monitored via LC-MS to detect intermediates like mixed anhydrides . Real-time FTIR can track carbonyl group formation/consumption .
Data Contradiction and Validation
Q. Q8: How should researchers address inconsistencies in NMR data for spirocyclic compounds?
Methodological Answer: Confirm sample purity (≥95% by HPLC) and re-run NMR under standardized conditions (deuterated solvent, calibrated probes). For tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, overlapping signals in ¹H NMR may require DEPT-135 or HSQC to resolve . Cross-validate with X-ray structures if available .
Q. Q9: Why might HRMS data deviate from theoretical values for this compound?
Methodological Answer: Isotopic peaks or adducts (e.g., Na⁺/K⁺) can cause shifts. Use high-purity solvents and calibrate the instrument with internal standards. For tert-butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate, theoretical [M+H]⁺ = 240.31 g/mol; deviations >0.005 Da suggest impurities or incorrect assignments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
